

A Comparative Guide to the Infrared Spectroscopy of 5-Nitropyridine-2-carbaldehyde

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Compound of Interest

Compound Name: **5-Nitropyridine-2-carbaldehyde**

Cat. No.: **B155848**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of **5-Nitropyridine-2-carbaldehyde**, a crucial tool for the identification and characterization of this compound in various research and development settings. By understanding the characteristic vibrational frequencies of its functional groups, researchers can effectively monitor reactions, assess purity, and elucidate molecular structures. This document presents a comparison with related aromatic aldehydes and nitro compounds, supported by established spectroscopic data.

Comparison of Key Vibrational Frequencies

The infrared spectrum of **5-Nitropyridine-2-carbaldehyde** is characterized by the distinct absorption bands of its three primary functional groups: the aldehyde, the nitro group, and the pyridine ring. The table below summarizes the expected and observed vibrational frequencies for these groups and compares them with those of analogous compounds.

Functional Group	Vibrational Mode	5-Nitropyridine-2-carbaldehyde (Expected, cm^{-1})	Pyridine-2-carbaldehyde (Observed, cm^{-1})	Benzaldehyde (Observed, cm^{-1})	Nitrobenzene (Observed, cm^{-1})
Aldehyde	C=O Stretch	~1700 - 1720	~1700	1700 - 1710[1][2][3]	N/A
C-H Stretch (Fermi doublet)	~2720 and ~2820	Not specified	~2720 and ~2820[1][3]	N/A	
Nitro Group	Asymmetric NO_2 Stretch	~1500 - 1550	N/A	N/A	1550 - 1490[4]
Symmetric NO_2 Stretch	~1340 - 1360	N/A	N/A	1355 - 1315[4]	
Pyridine Ring	C=C/C=N Stretch	~1580 - 1610	Not specified	1500 - 1600 (Aromatic C=C)[1]	1600-1585 (Aromatic C=C)[5]
C-H Stretch	~3000 - 3100	Not specified	3000 - 3100	3100-3000[5]	

Experimental Protocols

Obtaining an Infrared Spectrum

The following is a generalized protocol for obtaining a high-quality FT-IR spectrum of a solid sample like **5-Nitropyridine-2-carbaldehyde**.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grinding: Take approximately 1-2 mg of the solid sample and 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and pestle until a

fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

- Pellet Formation: Transfer the powdered mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Sample Holder: Carefully remove the KBr pellet from the press and place it in the sample holder of the FT-IR spectrometer.

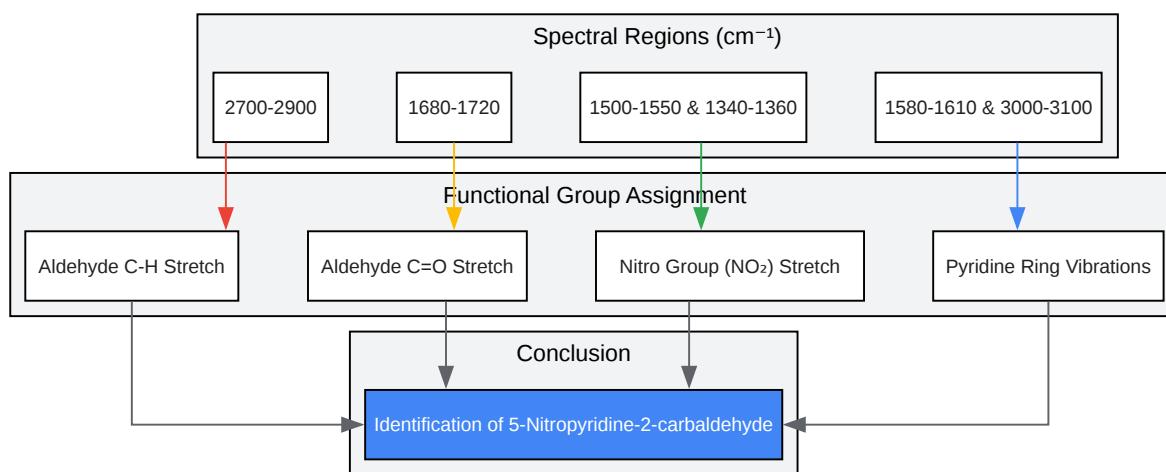
Data Acquisition:

- Background Spectrum: Record a background spectrum of the empty sample compartment. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.
- Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer and acquire the sample spectrum.
- Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for identifying the key functional groups of **5-Nitropyridine-2-carbaldehyde** from its infrared spectrum.

Workflow for IR Analysis of 5-Nitropyridine-2-carbaldehyde

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Caption: Logical workflow for identifying functional groups from an IR spectrum.

This guide provides a foundational understanding of the IR spectroscopic characteristics of **5-Nitropyridine-2-carbaldehyde**. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

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